Metilparabeno-13C6

Descripción general

Descripción

Methyl Paraben-13C6, also known as Methyl 4-hydroxybenzoate-13C6, is a compound labeled with the carbon-13 isotope. It is a derivative of Methyl Paraben, a widely used antimicrobial preservative in foods, cosmetics, and pharmaceuticals. The carbon-13 labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing .

Aplicaciones Científicas De Investigación

Methyl Paraben-13C6 has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in mass spectrometry to study reaction mechanisms and pathways.

Biology: It helps in tracking metabolic processes and understanding the fate of parabens in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of parabens.

Industry: It serves as a standard in quality control and assurance processes for products containing parabens

Mecanismo De Acción

Target of Action

Methyl Paraben-13C6 primarily targets microorganisms . It is used as an antimicrobial preservative in foods, agents, and cosmetics . The compound’s primary role is to inhibit the growth of these microorganisms, thereby extending the shelf life of the products it is used in .

Mode of Action

The physiologic effect of Methyl Paraben-13C6 is achieved through increased histamine release and cell-mediated immunity . Histamine is a compound that is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter.

Biochemical Pathways

It is known that the compound can affect the release of histamine, a key player in immune responses

Pharmacokinetics

It is known that the compound is stable and non-volatile , which suggests that it may have good bioavailability

Result of Action

The primary result of Methyl Paraben-13C6’s action is the inhibition of microorganism growth . This makes it an effective preservative in various products, including foods, agents, and cosmetics . Additionally, the compound’s ability to increase histamine release and promote cell-mediated immunity suggests that it may have effects at the cellular and molecular levels .

Action Environment

The action of Methyl Paraben-13C6 can be influenced by various environmental factors. For example, the compound is soluble in acetone , which means that its action may be affected by the presence of this solvent. Additionally, the compound is stable and non-volatile , suggesting that it may be resistant to changes in temperature and pressure.

Análisis Bioquímico

Biochemical Properties

Methyl Paraben-13C6 (in Acetone) interacts with various biomolecules in biochemical reactions . Its antimicrobial properties are attributed to its ability to inhibit the growth of microorganisms

Cellular Effects

Methyl Paraben-13C6 (in Acetone) has been found to induce cell death by affecting the growth, cell-cycle arrest, and apoptosis of human placental BeWo cells . It has been observed to increase the protein level of cyclin B1, which arrested the cell cycle at sub-G1 status, and decreased the proportion of BeWo cells in the G2/M phase .

Molecular Mechanism

The molecular mechanism of Methyl Paraben-13C6 (in Acetone) involves its interaction with various biomolecules at the molecular level . It has been observed to induce caspase-3-mediated apoptosis in a time- and dose-dependent manner . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

It has been observed that methylparaben, a similar compound, showed temporal changes in concentrations in a study conducted in Japan .

Metabolic Pathways

Methyl Paraben-13C6 (in Acetone) is involved in various metabolic pathways . It is used in isotope labeling experiments to track the metabolic pathways and kinetic changes of the compound .

Métodos De Preparación

The synthesis of Methyl Paraben-13C6 typically involves the following steps:

Starting Materials: The process begins with carbon-13 labeled phenol and formic acid.

Reaction with Formic Acid: The carbon-13 labeled phenol reacts with formic acid to produce carbon-13 labeled methyl 4-hydroxybenzoate.

Esterification: The resulting product is then esterified with carbon-13 labeled methanol to yield Methyl Paraben-13C6.

Industrial production methods often involve high-pressure reaction kettles and catalysts like aluminum sulfate hydrate to enhance the reaction efficiency and yield .

Análisis De Reacciones Químicas

Methyl Paraben-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon-13 labeled 4-hydroxybenzoic acid.

Reduction: Reduction reactions can convert it back to carbon-13 labeled phenol.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Methyl Paraben-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other parabens. Similar compounds include:

Ethyl Paraben-13C6: Used in similar applications but with different physical and chemical properties.

Propyl Paraben-13C6: Another carbon-13 labeled paraben with distinct uses in research.

Butyl Paraben-13C6: Known for its longer alkyl chain, affecting its solubility and reactivity

These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness based on their chemical structure.

Propiedades

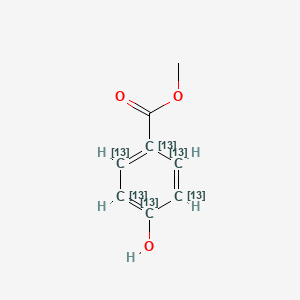

IUPAC Name |

methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-WBJZHHNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894090 | |

| Record name | methyl 4-hydroxy(13C6)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581694-95-2 | |

| Record name | methyl 4-hydroxy(13C6)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)

![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)